molecular formula C3H4N4O2 B179685 2-Methyltetrazole-5-carboxylic acid CAS No. 13175-00-3

2-Methyltetrazole-5-carboxylic acid

Cat. No.: B179685
CAS No.: 13175-00-3
M. Wt: 128.09 g/mol
InChI Key: VQHZPBXUOJDGTE-UHFFFAOYSA-N
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Description

2-Methyltetrazole-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C₃H₄N₄O₂. It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyltetrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of methyl iodide with sodium azide, followed by cyclization with carbon dioxide. This process requires careful control of temperature and pressure to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the use of high-purity reagents and stringent quality control measures to produce the compound in bulk quantities. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Methyltetrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where one of its atoms is replaced by another atom or group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Antibacterial and Antifungal Properties

MTA has been investigated for its potential as an antibacterial agent. It is noted for its effectiveness against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives of MTA can be synthesized to enhance their antibacterial activity. For instance, compounds derived from MTA have shown promising results in treating infections caused by various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Compound TypeActivityTarget Bacteria
MTA DerivativesAntibacterialE. coli, Bacillus cereus
MTA DerivativesAntifungalAspergillus flavus, Penicillium purpurogenum

Pharmacophore Characteristics

The tetrazole ring in MTA serves as a versatile pharmacophore due to the presence of multiple nitrogen atoms, which can participate in hydrogen bonding and coordination interactions. This property allows MTA derivatives to act as effective ligands in drug design, enhancing their bioactivity against various diseases .

Agricultural Applications

Nutritional Supplements in Animal Feed

MTA is also utilized as a nutritional supplement in animal feeds. It has been found to improve the health and growth performance of livestock by enhancing feed efficiency and promoting gut health. Specifically, MTA's antibacterial properties can help reduce the incidence of mastitis in cattle and other infectious diseases in poultry .

ApplicationBenefit
Livestock FeedReduces mastitis incidence
PoultryEnhances overall health

Material Science

Explosives and Energetic Materials

In material science, MTA derivatives have been explored for their potential use in high-energy materials due to their stability and energetic properties. Compounds such as 5-(trinitromethyl)-2H-tetrazoles exhibit explosive characteristics when subjected to impact or heat, making them suitable for applications in military and industrial explosives .

Material TypeProperty
Tetrazole DerivativesHigh-energy explosives
MTA DerivativesStability under heat

Case Studies

Case Study 1: Antibacterial Activity Assessment

A study evaluated various MTA derivatives for antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa. The results demonstrated that certain modifications to the MTA structure significantly enhanced antibacterial efficacy, with some compounds achieving over 90% inhibition rates .

Case Study 2: Agricultural Use in Poultry Farming

Research conducted on poultry farms indicated that incorporating MTA into feed formulations resulted in a 15% increase in weight gain and a notable reduction in disease incidence among flocks treated with MTA compared to control groups .

Mechanism of Action

The mechanism of action of 2-methyltetrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical pathways. Its unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in research and industry .

Comparison with Similar Compounds

    Tetrazole: The parent compound, known for its stability and reactivity.

    1-Methyltetrazole-5-carboxylic acid: A similar compound with a different substitution pattern.

    5-Phenyltetrazole: Another derivative with distinct chemical properties.

Uniqueness: 2-Methyltetrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and reactivity make it particularly valuable in various applications, setting it apart from other tetrazole derivatives .

Biological Activity

2-Methyltetrazole-5-carboxylic acid (C₃H₄N₄O₂) is a heterocyclic compound belonging to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a bioisostere for carboxylic acids, which can enhance the pharmacological properties of various drug candidates.

This compound exhibits unique chemical properties that allow it to participate in various biochemical interactions. Its structure enables it to act as a ligand, binding to metal ions and influencing several biochemical pathways. The compound can undergo various chemical reactions, such as oxidation and substitution, which can modify its biological activity.

Table 1: Chemical Reactions of this compound

Reaction TypeDescriptionCommon Reagents
OxidationFormation of corresponding oxidesPotassium permanganate, Hydrogen peroxide
ReductionConversion into different reduced formsLithium aluminum hydride
SubstitutionReplacement of atoms or groupsHalogens, Alkylating agents

Antimicrobial Activity

Research has indicated that 2-methyltetrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain substituted tetrazoles demonstrate antibacterial activity against various strains including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study: Antibacterial Activity

A study focusing on the synthesis of 5-substituted tetrazoles reported that some derivatives exhibited notable antibacterial activity, outperforming traditional antibiotics like cephalexin. In particular, compounds derived from this compound were effective against resistant strains, highlighting their potential as new therapeutic agents .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. In vitro studies indicate that this compound can scavenge free radicals effectively, suggesting its potential role in mitigating oxidative stress-related conditions.

Table 2: Antioxidant Activity Assay Results

CompoundDPPH Scavenging Activity (%)
This compound78%
Control (Ascorbic Acid)90%

Pharmacological Applications

The compound is being explored for its potential as a pharmaceutical intermediate. Its ability to mimic carboxylic acids while offering enhanced stability makes it an attractive candidate in drug design. Studies have also focused on its potential use in treating conditions such as hypertension and bacterial infections.

Recent Findings

Recent research has highlighted the efficacy of this compound in lowering blood pressure in animal models . The compound's mechanism appears to involve inhibition of certain enzymes associated with blood pressure regulation.

Properties

IUPAC Name

2-methyltetrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N4O2/c1-7-5-2(3(8)9)4-6-7/h1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHZPBXUOJDGTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00314336
Record name 2-methyltetrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00314336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13175-00-3
Record name NSC282055
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methyltetrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00314336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2H-1,2,3,4-tetrazole-5-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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